molecular formula C26H24N2O2 B025676 4-(1-Trityl-1H-imidazol-4-YL)-butyric acid CAS No. 102676-84-6

4-(1-Trityl-1H-imidazol-4-YL)-butyric acid

Cat. No.: B025676
CAS No.: 102676-84-6
M. Wt: 396.5 g/mol
InChI Key: IHSMTAHISORELK-UHFFFAOYSA-N
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Description

Verubecestat is a small-molecule inhibitor of beta-secretase 1 (BACE1), an enzyme involved in the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. Developed by Merck & Co., Verubecestat was investigated as a potential treatment for Alzheimer’s disease, aiming to reduce the formation of amyloid plaques in the brain .

Preparation Methods

The synthesis of Verubecestat involves multiple steps, with the first-generation route relying on an amide coupling with a functionalized aniline. This method introduced synthetic inefficiencies, leading to the development of a second-generation route. The improved method utilizes a copper-catalyzed carbon-nitrogen coupling, allowing for more direct access to the target compound. Key steps in the synthesis include a diastereoselective Mannich-type addition into an Ellman sulfinyl ketimine and a late-stage guanidinylation .

Chemical Reactions Analysis

Verubecestat undergoes various chemical reactions, including:

Scientific Research Applications

Verubecestat has been primarily investigated for its potential in treating Alzheimer’s disease. It functions by inhibiting BACE1, thereby reducing the production of amyloid-beta peptides and potentially slowing the progression of Alzheimer’s disease. Despite initial promise, clinical trials revealed that Verubecestat did not significantly reduce cognitive or functional decline in patients with mild-to-moderate Alzheimer’s disease . Research continues to explore its applications and efficacy in other contexts.

Mechanism of Action

Verubecestat exerts its effects by inhibiting BACE1, an enzyme responsible for cleaving the amyloid precursor protein (APP) to produce amyloid-beta peptides. By blocking BACE1 activity, Verubecestat reduces the formation of amyloid-beta peptides, which are believed to aggregate and form plaques in the brains of Alzheimer’s patients. This inhibition is thought to modify disease progression by decreasing amyloid plaque formation .

Comparison with Similar Compounds

Verubecestat is part of a class of compounds known as BACE1 inhibitors. Similar compounds include:

    Lanabecestat: Another BACE1 inhibitor investigated for Alzheimer’s disease.

    Atabecestat: A BACE1 inhibitor with a similar mechanism of action.

    Elenbecestat: Also targets BACE1 and has been studied for Alzheimer’s treatment.

Verubecestat is unique in its specific molecular structure and the particular synthetic route used for its production. like other BACE1 inhibitors, it faced challenges in clinical trials, highlighting the complexity of targeting amyloid-beta pathways in Alzheimer’s disease .

Properties

IUPAC Name

4-(1-tritylimidazol-4-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c29-25(30)18-10-17-24-19-28(20-27-24)26(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,19-20H,10,17-18H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSMTAHISORELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464596
Record name 4-[1-(Triphenylmethyl)-1H-imidazol-4-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102676-84-6
Record name 4-[1-(Triphenylmethyl)-1H-imidazol-4-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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